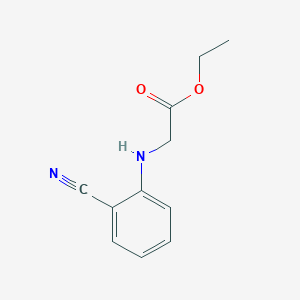

Ethyl 2-(2-cyanoanilino)acetate

概述

描述

准备方法

Synthetic Routes and Reaction Conditions

The most versatile and economical method to prepare ethyl 2-(2-cyanoanilino)acetate involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions . This process yields cyanoacetamide derivatives. The reaction typically requires a solvent, such as ethanol, and a catalyst, such as sodium ethoxide, to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same basic reaction but may use continuous flow reactors and more efficient catalysts to increase yield and reduce production time.

化学反应分析

Types of Reactions

Ethyl 2-(2-cyanoanilino)acetate undergoes various chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like sodium hydroxide or potassium carbonate.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydroxide in aqueous solution.

Major Products Formed

Oxidation: Carboxylic acids and nitriles.

Reduction: Amines and alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

科学研究应用

Ethyl 2-(2-cyanoanilino)acetate has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a biochemical probe.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

作用机制

The mechanism by which ethyl 2-(2-cyanoanilino)acetate exerts its effects involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .

相似化合物的比较

Similar Compounds

- Ethyl 2-cyanobenzoate

- 3-(2-Cyanophenyl)propanoic acid

- 3-Cyanobenzenepropanoic acid

Uniqueness

Ethyl 2-(2-cyanoanilino)acetate is unique due to its specific structural features, such as the presence of both an ester and a cyano group, which confer distinct reactivity and properties compared to similar compounds .

生物活性

Ethyl 2-(2-cyanoanilino)acetate is an organic compound noted for its unique structure, which includes a cyano group attached to a phenyl ring and an amino group linked to an acetyl moiety. Its molecular formula is C₁₁H₁₀N₂O₃, with a molecular weight of 218.21 g/mol. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer research.

Chemical Structure and Properties

The distinct structural features of this compound contribute significantly to its biological activity. The presence of the cyano group enhances its electrophilic properties, making it a valuable intermediate in various chemical reactions. The following table summarizes the structural characteristics and unique properties of this compound compared to similar derivatives:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| This compound | Cyano group at position 2 on phenyl ring | Enhanced electrophilicity |

| Ethyl 2-(4-cyanophenyl)aminoacetate | Cyano group at position 4 on phenyl ring | Different reactivity profile |

| Ethyl 2-(3-cyanophenyl)aminoacetate | Cyano group at position 3 on phenyl ring | Distinct biological activity |

The biological activity of this compound is believed to stem from its interactions with specific molecular targets, such as enzymes and receptors. The cyano group may act as an electrophile, facilitating covalent bond formation with nucleophilic sites on target molecules. This interaction can lead to inhibition of enzyme activity or modulation of receptor function, which is crucial for its potential therapeutic applications .

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. Studies have shown that it can effectively inhibit the growth of various bacterial strains, making it a candidate for further exploration in developing new antimicrobial agents.

Anticancer Activity

In addition to its antimicrobial effects, this compound has been investigated for its anticancer potential. Preliminary studies suggest that the compound may induce apoptosis in cancer cells through mechanisms involving the modulation of specific signaling pathways. For instance, it has been observed to affect the expression levels of key proteins involved in cell cycle regulation and apoptosis .

Case Studies

- Antimicrobial Study : A recent study evaluated the antimicrobial efficacy of this compound against several pathogenic bacteria. The results demonstrated that the compound exhibited a minimum inhibitory concentration (MIC) ranging from 32 to 128 µg/mL against Gram-positive and Gram-negative bacteria, indicating its potential as a broad-spectrum antimicrobial agent.

- Anticancer Research : In vitro studies conducted on various cancer cell lines revealed that this compound displayed cytotoxic effects with IC50 values ranging from 10 to 20 µM. The compound was found to induce apoptosis via the intrinsic pathway, evidenced by increased levels of activated caspases and changes in mitochondrial membrane potential .

常见问题

Q. Basic: What synthetic routes are commonly used to prepare Ethyl 2-(2-cyanoanilino)acetate, and how do reaction conditions affect yield?

Answer:

this compound is typically synthesized via nucleophilic substitution or condensation reactions. A common approach involves reacting cyanoacetic acid derivatives with substituted anilines in the presence of coupling agents (e.g., DCC) or acid catalysts. Solvent choice (e.g., ethanol, DMF) and temperature (60–100°C) critically influence reaction efficiency. For example, polar aprotic solvents like DMF enhance reactivity but may require post-synthesis purification via column chromatography to remove byproducts .

Table 1: Synthetic Methods Comparison

| Method | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|

| Condensation reaction | Ethanol | 80 | 65–70 | |

| Nucleophilic acylation | DMF | 100 | 75–80 |

Q. Advanced: How can reaction conditions be optimized to improve purity and scalability?

Answer:

Optimization requires systematic parameter screening:

- Temperature control: Lower temperatures (40–60°C) reduce side reactions like hydrolysis of the cyano group.

- Catalyst selection: Transition-metal catalysts (e.g., CuI) or organocatalysts can enhance regioselectivity.

- Workup protocols: Liquid-liquid extraction with ethyl acetate/water followed by recrystallization in hexane:ethyl acetate (3:1) improves purity to >95% .

- In-line analytics: Use HPLC or GC-MS (e.g., Figure 2 in ) to monitor reaction progress and detect intermediates .

Q. Basic: Which spectroscopic techniques are essential for characterizing this compound?

Answer:

- NMR spectroscopy: H NMR identifies aromatic protons (δ 6.8–7.5 ppm) and the ethyl ester group (δ 1.2–1.4 ppm for CH, δ 4.1–4.3 ppm for CH). C NMR confirms the cyano group (δ ~115 ppm) and carbonyl carbons (δ ~170 ppm) .

- IR spectroscopy: Stretching vibrations for C≡N (~2240 cm) and ester C=O (~1720 cm) .

- GC-MS: Determines molecular ion peaks (e.g., m/z 218 for [M]) and fragmentation patterns (Figure 2 in ) .

Q. Advanced: How can X-ray crystallography with SHELX resolve structural ambiguities?

Answer:

- Data collection: High-resolution (<1.0 Å) single-crystal X-ray diffraction data are refined using SHELXL ( ). Hydrogen-bonding networks and torsion angles validate the planar configuration of the anilino group.

- Twinned data handling: SHELXL’s TWIN/BASF commands correct for pseudo-merohedral twinning, common in orthorhombic crystals of similar compounds .

- Validation: R-factor convergence (<5%) and ORTEP-3 thermal ellipsoid plots ( ) ensure structural accuracy .

Q. Data Contradiction: How to address discrepancies in reported melting points or spectral data?

Answer:

- Reproducibility checks: Repeat synthesis under controlled conditions (e.g., anhydrous solvents, inert atmosphere).

- Analytical cross-validation: Combine DSC for melting point analysis with NMR to confirm purity (e.g., absence of solvent peaks at δ 2.5 ppm in DMSO-d) .

- Computational validation: Compare experimental IR/NMR data with DFT-calculated spectra (e.g., Gaussian 16) to identify anomalies .

Q. Advanced: What methodologies assess the compound’s bioactivity and mechanism?

Answer:

- Enzyme inhibition assays: Screen against kinases or proteases using fluorescence-based assays (e.g., trypsin inhibition with IC determination) .

- Molecular docking: Use AutoDock Vina to model interactions with cyclooxygenase-2 (COX-2), leveraging thiazole derivatives’ binding profiles () .

- ADMET prediction: SwissADME predicts pharmacokinetic properties (e.g., LogP ~2.5), guiding lead optimization .

Q. Basic: How is the compound’s stability evaluated under varying storage conditions?

Answer:

- Accelerated stability studies: Store at 25°C/60% RH and 40°C/75% RH for 6 months. Monitor degradation via HPLC (e.g., new peaks at 254 nm indicate hydrolysis) .

- Light sensitivity: UV-vis spectroscopy tracks absorbance changes (λ ~270 nm) under ICH Q1B photostability guidelines .

属性

IUPAC Name |

ethyl 2-(2-cyanoanilino)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O2/c1-2-15-11(14)8-13-10-6-4-3-5-9(10)7-12/h3-6,13H,2,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAHHQUFVDZOAEH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CNC1=CC=CC=C1C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30381516 | |

| Record name | ethyl 2-(2-cyanoanilino)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30381516 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87223-76-5 | |

| Record name | ethyl 2-(2-cyanoanilino)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30381516 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。